molecular formula C6H5BFIO2 B1316094 2-Fluoro-3-iodophenylboronic acid CAS No. 1016231-39-2

2-Fluoro-3-iodophenylboronic acid

Cat. No. B1316094
M. Wt: 265.82 g/mol
InChI Key: NNMDGAIATJXYFJ-UHFFFAOYSA-N
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Description

2-Fluoro-3-iodophenylboronic acid is a boronic acid derivative with the empirical formula C6H5BFIO2 . It has a molecular weight of 265.82 .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-3-iodophenylboronic acid consists of a phenyl ring substituted with a boronic acid group, a fluorine atom, and an iodine atom . The boronic acid group is capable of forming reversible covalent bonds with compounds containing hydroxyl groups.


Chemical Reactions Analysis

Boronic acids, including 2-Fluoro-3-iodophenylboronic acid, are known to participate in various types of chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction .


Physical And Chemical Properties Analysis

2-Fluoro-3-iodophenylboronic acid is a solid with a melting point of 238-243 °C . Its predicted boiling point is 358.6±52.0 °C and its predicted density is 2.01±0.1 g/cm3 .

Safety And Hazards

2-Fluoro-3-iodophenylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It should be handled with personal protective equipment and face protection. Avoid contact with eyes, skin, and clothing, and avoid ingestion and inhalation .

Future Directions

Boronic acids, including 2-Fluoro-3-iodophenylboronic acid, continue to be valuable building blocks in organic synthesis . They are likely to find increasing use in the development of new synthetic strategies and the synthesis of complex organic molecules.

properties

IUPAC Name

(2-fluoro-3-iodophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BFIO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMDGAIATJXYFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)I)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BFIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584396
Record name (2-Fluoro-3-iodophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-iodophenylboronic acid

CAS RN

1016231-39-2
Record name (2-Fluoro-3-iodophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JM O'Neill - 2010 - search.proquest.com
… In the case of di-substituted halo-arylboronic acids, the use of both 2-fluoro-3-iodophenylboronic acid and 2-fluoro-4-iodophenyl-boronic acid as the central coupling partner resulted in …
Number of citations: 0 search.proquest.com

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